N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H23ClN4O4S and its molecular weight is 438.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of compounds with similar structural features, including benzothiazole derivatives and various substituted compounds, showing potential antimicrobial, antifungal, and antitumor activities. For instance, Chandrakantha et al. (2014) synthesized a series of substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, evaluating their antibacterial and antifungal activities. These compounds displayed appreciable activity, highlighting the potential of such chemical structures in developing antimicrobial agents (Chandrakantha et al., 2014).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in an HCl solution, offering insights into the potential application of similar compounds in protecting metals from corrosion (Hu et al., 2016).
Heterocyclic Chemistry and Chemical Libraries
Compounds with dimethylamino groups have been utilized as starting materials for generating structurally diverse chemical libraries. For example, Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene in various alkylation and ring closure reactions, generating a library of compounds with potential biological activities (Roman, 2013).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S.ClH/c1-12-10-13(2)17-14(11-12)20-19(28-17)22(9-5-8-21(3)4)18(24)15-6-7-16(27-15)23(25)26;/h6-7,10-11H,5,8-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVQTOVXHKPAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(O3)[N+](=O)[O-])C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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